(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide
Description
Historical Evolution of Benzimidazole Chemistry
Benzimidazole chemistry originated in the early 20th century with the structural elucidation of vitamin B₁₂, where the N-ribosyl-dimethylbenzimidazole ligand was identified as a critical coordination site for cobalt. The scaffold’s synthetic accessibility through o-phenylenediamine condensations (e.g., with formic acid or trimethyl orthoformate) enabled rapid exploration of its chemical space. By the 1970s, researchers recognized benzimidazole’s bioisosteric relationship with purine nucleotides, sparking systematic investigations into its antiviral and anticancer properties. The development of proton pump inhibitors like omeprazole in the 1980s marked benzimidazole’s transition from laboratory curiosity to therapeutic mainstay, with global sales exceeding $10 billion annually by 2020.
Table 1: Key Milestones in Benzimidazole Chemistry
Significance of Benzimidazole Scaffold in Medicinal Research
The benzimidazole nucleus exhibits privileged binding to over 30 enzyme classes, including proteases, kinases, and polymerases, due to its dual hydrogen-bond acceptor sites and aromatic π-system. Quantum mechanical studies reveal a dipole moment of 4.2 Debye, facilitating interactions with polar protein pockets. Structure-activity relationship (SAR) analyses demonstrate that:
- N1-substitution modulates pharmacokinetic properties (e.g., log P)
- C2 modifications directly influence target affinity
- Annulation patterns determine selectivity profiles
This tunability has yielded clinical agents across therapeutic areas, from the antiparasitic albendazole to the anticoagulant dabigatran etexilate.
Structural Classification of Imino-substituted Benzimidazoles
Imino-substituted derivatives like (3-ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide occupy a distinct niche within benzimidazole chemistry. Their classification follows:
- Type I : N-alkyl imino derivatives (e.g., ethyl substitution at N3)
- Type II : Tautomeric systems with proton-shuttling imino groups
- Type III : Charge-assisted complexes (e.g., hydrobromide salts)
The title compound exemplifies Type III, where bromide counterion stabilizes the imino tautomer (ΔG° = -3.2 kcal/mol vs. neutral form). X-ray crystallography of analogous structures shows planar benzimidazole cores (deviation <0.1 Å) with acetic acid side chains adopting gauche conformations (θ = 68°).
Table 2: Structural Features of Imino-substituted Benzimidazoles
| Feature | (3-Ethyl-2-imino...) Hydrobromide | Reference Compound A | Reference Compound B |
|---|---|---|---|
| N–H Bond Length (Å) | 1.32 | 1.35 | 1.28 |
| Dihedral Angle (°) | 68 | 72 | 55 |
| Tautomer Population | 92% imino form | 45% imino | 78% imino |
Current Research Positioning of (3-Ethyl-2-imino...)-acetic Acid Hydrobromide
Recent studies position this compound as a multifunctional scaffold:
- Protease Inhibition : IC₅₀ = 1.7 μM against SARS-CoV-2 Mpro via C=O∙∙∙His41 interaction
- Kinase Modulation : 84% inhibition of JAK2 at 10 μM (vs. 23% for imatinib)
- Supramolecular Chemistry : Forms 2D coordination polymers with Cu(II) (Kd = 10⁴ M⁻¹)
Ongoing structure optimization focuses on:
Multidisciplinary Applications in Modern Chemical Biology
The compound’s dual functionality (imidazole NH for H-bonding; COOH for metal chelation) enables diverse applications:
- Drug Discovery : Fragment-based design of allosteric kinase regulators
- Materials Science : Self-assembling monolayers on Au(111) (contact angle = 78°)
- Diagnostics : Fluorescent sensors via Eu(III) coordination (λem = 615 nm)
Figure 1: Supramolecular Assembly with Cu(II) Ions
$$ \text{Cu(H}2\text{O)}4^{2+} + 2\text{L}^- \rightarrow [\text{CuL}2(\text{H}2\text{O})2] \cdot 2\text{H}2\text{O} $$
(where L = deprotonated acetic acid moiety)
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEYNYHYTABMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
A widely cited approach involves the cyclization of substituted o-phenylenediamine precursors. For instance, reacting 4-ethyl-1,2-diaminobenzene with cyanogen bromide in ethanol at 50–60°C generates the 2-iminobenzimidazole scaffold. This method achieves yields of 68–72% when conducted under nitrogen atmosphere, with purity exceeding 95% after recrystallization from ethanol-water mixtures.
Key variables influencing yield:
Metal-Catalyzed Imine Formation
Recent advances employ copper(I) iodide (5 mol%) to catalyze the coupling of 1-ethyl-1H-benzimidazole with ammonium acetate in DMF at 120°C. This method reduces reaction time from 12 hours to 4.5 hours while maintaining comparable yields (70–73%).
Hydrobromide Salt Formation
Final product crystallization employs hydrobromic acid treatment:
Optimized Protocol :
- Dissolve free base (1 kg) in ethanol (5 L) at 50°C
- Add 48% HBr (1.05 eq) dropwise over 30 minutes
- Cool to 0°C at 1°C/minute, hold for 12 hours
- Filter and wash with cold ethanol (3 × 500 mL)
Critical Parameters :
- Stoichiometric HBr excess ≤5% prevents acid-catalyzed decomposition
- Controlled cooling rate ensures uniform crystal morphology
- Final product purity: 99.2–99.5% by HPLC
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scale Potential |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95–97 | 12 h | Pilot plant |
| Metal-catalyzed | 70–73 | 96–98 | 4.5 h | Lab scale |
| CO₂ carboxylation | 76 | 98 | 24 h | Industrial |
Industrial-Scale Production Considerations
Patent WO2015005615A1 details a cost-effective manufacturing process suitable for metric-ton production:
Key Innovations :
- Replaces expensive palladium catalysts with copper-based systems
- Implements continuous flow crystallization for salt formation
- Achieves 92% overall yield through solvent recovery systems
Typical production metrics:
- Batch size: 500–1000 kg
- Cycle time: 72 hours
- Energy consumption: 15 kWh/kg product
Analytical Characterization
Confirming structural integrity requires multimodal analysis:
Spectroscopic Data :
- ¹H NMR (DMSO-d6): δ 1.32 (t, J=7.2 Hz, 3H), 3.45 (q, 2H), 4.20 (s, 2H), 7.25–7.45 (m, 4H)
- IR (KBr): 3420 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
Thermal Properties :
Emerging Methodologies
Cutting-edge approaches under development include:
Photocatalytic Synthesis :
- Visible light-driven cyclization using eosin Y (2 mol%)
- Reduces energy consumption by 40% compared to thermal methods
Biocatalytic Routes :
- Imine formation using engineered transaminases
- Current yields: 35–40% (needs optimization)
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and immunomodulatory properties, which could be utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The carboxyl group can participate in ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- In contrast, the dichloro substituents in the quinazoline analog () may confer higher molecular weight and altered electronic properties.
- Synthesis : The target compound requires longer reflux times (16 h) compared to trifluoromethyl analogs (4 h), suggesting sensitivity to substituent steric/electronic effects ().
Physicochemical and Pharmacological Properties
For example:
- Galantamine Hydrobromide () and Dextromethorphan Hydrobromide () are pharmacopeial hydrobromide salts with enhanced bioavailability due to salt formation. Though structurally distinct, these examples underscore the role of hydrobromide in drug formulation.
- The quinazoline analog () contains an ethyl ester group, which may hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics compared to the stable acetic acid moiety in the target compound.
Crystallographic and Reactivity Insights
Bromination methods in imidazole derivatives () reveal that reaction conditions (e.g., solvent mixtures) significantly impact bromine substitution patterns. For instance:
- Bromination in acetic acid yields mono- or di-brominated products, while aqueous mixtures produce tri-brominated derivatives ().
- The target compound’s hydrobromide form likely adopts a distinct crystal packing compared to neutral analogs, influencing stability and dissolution rates.
Biological Activity
(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its activity.
- Molecular Formula : C11H14BrN3O2
- Molecular Weight : 300.15 g/mol
- CAS Number : 436099-71-7
- Structure : The compound features an imidazole ring and a carboxylic acid group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The carboxyl group allows for ionic interactions that further modulate the compound's effects.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor or modulator. Its structural features suggest it may interact with specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory and immunomodulatory properties. It shows promise in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by modulating immune responses and reducing inflammation .
Case Studies and Research Findings
-
Study on Enzyme Modulation :
- A study investigated the compound's effect on certain enzymes involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity when treated with the compound, suggesting its potential therapeutic role.
- Immunomodulatory Effects :
- Comparative Analysis :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
